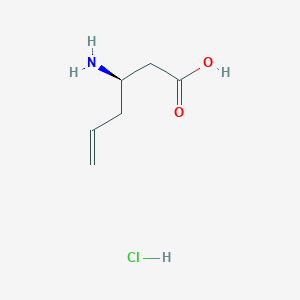

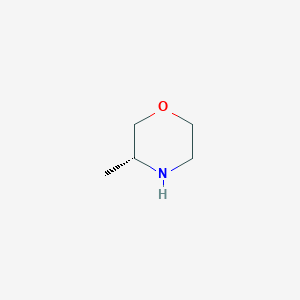

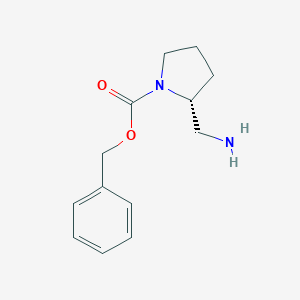

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The papers provided do not directly address the synthesis of "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate". However, they do discuss the synthesis of related compounds. For instance, the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leading to pyrido[1,2-a]benzimidazole derivatives is an example of a catalytic reaction that could potentially be applied to the synthesis of pyrrolidine derivatives . Similarly, the rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives demonstrates the utility of rhodium catalysis in the functionalization of heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the structure of a rhodium(II) dimer is described with specific lattice parameters and space group information . Although this does not directly relate to "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate", it highlights the importance of structural analysis in understanding the properties of complex molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitrogen-containing heterocycles. The rhodium-catalyzed reactions mentioned in the papers are examples of how transition metal catalysis can be used to construct complex molecular architectures. These reactions often involve the formation of new carbon-nitrogen bonds, which is a key step in the synthesis of many biologically active compounds.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate", they do discuss properties of related compounds. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates is studied using NMR spectroscopy and quantum chemical calculations . This type of analysis is crucial for understanding the behavior of compounds in different environments and can provide insights into their reactivity and stability.

Aplicaciones Científicas De Investigación

Stereochemical Studies and Synthetic Applications

- Regiospecific Ring Opening: The regiospecific ring opening of optically active 2-substituted-1-tosylaziridines demonstrates the influence of electronic effects of substituents in controlling regiospecificity. This study provides insights into the structural properties and reactions of related pyrrolidine compounds (Tseng, Terashima, & Yamada, 1977).

- Synthesis of Streptopyrrolidine: A methodology for the synthesis of (±)-5-benzyl-4-hydroxy-2-pyrrolidine from phenylalanine racemate, highlighting a stereocontrolled reduction process (Shaameri et al., 2013).

Chiral Substituents and Pharmaceutical Implications

- Chiral 3-Substituted Pyrrolidines Synthesis: This research describes the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, emphasizing the role of the α-methylbenzyl functionality in protecting the pyrrolidine nitrogen and serving as a chiral auxiliary (Suto, Turner, & Kampf, 1992).

Co-Crystal Structures and Material Science

- Hydrogen-Bonded Co-Crystal Structure: The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals showcases its application in generating non-centrosymmetric crystallization, providing insights into the molecular arrangement and hydrogen-bonded networks (Chesna et al., 2017).

Pharmaceutical and Biological Activity

- Cholinesterase Inhibitors: Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were examined for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, demonstrating moderate inhibitory effects and highlighting the influence of structural and physicochemical features on inhibition efficiency (Pizova et al., 2017).

Propiedades

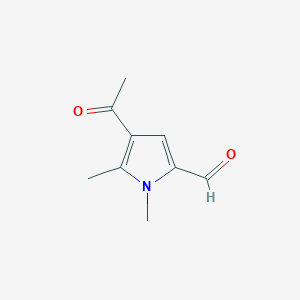

IUPAC Name |

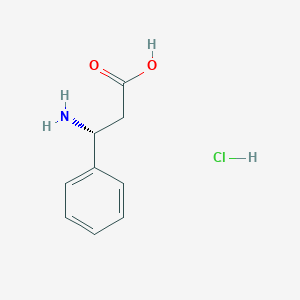

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428012 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

CAS RN |

1187931-23-2 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.